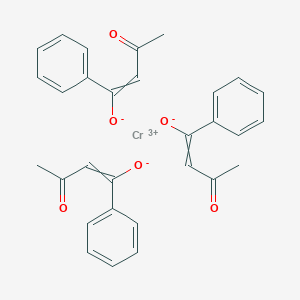

Chromium tris(benzoylacetate)

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

chromium(3+);(Z)-3-oxo-1-phenylbut-1-en-1-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C10H10O2.Cr/c3*1-8(11)7-10(12)9-5-3-2-4-6-9;/h3*2-7,12H,1H3;/q;;;+3/p-3/b3*10-7-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZCBSQKHJJABD-YNEVXYPXSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C(\[O-])/C1=CC=CC=C1.CC(=O)/C=C(\[O-])/C1=CC=CC=C1.CC(=O)/C=C(\[O-])/C1=CC=CC=C1.[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H27CrO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501015439 | |

| Record name | Chromium tris(benzoylacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [MSDSonline] | |

| Record name | Chromium tris(benzoylacetate) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9297 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16432-36-3 | |

| Record name | Chromium tris(benzoylacetate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016432363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium, tris(1-phenyl-1,3-butanedionato-.kappa.O1,.kappa.O3)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium tris(benzoylacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(1-phenylbutane-1,3-dionato-O,O')chromium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Chromium Tris Benzoylacetate and Its Analogues

Mechanistic Pathways of Complex Formation

The formation of the stable, six-coordinate octahedral complex of chromium(III) with β-diketonate ligands like benzoylacetate proceeds through specific mechanistic pathways. The kinetic inertness of the chromium(III) ion, a d³ metal center, means that ligand substitution reactions are typically slow, allowing for detailed study but also requiring specific conditions to drive the reaction to completion. unige.chresearchgate.net

Two primary routes are employed for the synthesis of chromium tris(benzoylacetate) and its analogues: direct complexation and ligand exchange.

Direct Complexation: This approach involves the direct reaction of a simple chromium(III) salt or oxide with the β-diketone ligand. A common precursor is chromium(III) chloride hexahydrate (CrCl₃·6H₂O). iiste.orgscribd.com In this method, the benzoylacetone (B1666692) ligand, which exists in tautomeric equilibrium between its keto and enol forms, must be deprotonated to its anionic enolate form to act as an effective nucleophile and chelating agent. iosrjournals.org This deprotonation is crucial for complex formation. A widely used method involves the slow, homogeneous generation of a base in the reaction mixture, which prevents the undesirable precipitation of chromium(III) hydroxide (B78521). iiste.org The hydrolysis of urea (B33335) is an effective strategy for this, as it gradually produces ammonia (B1221849), raising the pH in a controlled manner to facilitate the deprotonation of the ligand and subsequent complexation. iiste.orggoogle.com

Reaction using Urea: CrCl₃·6H₂O + 3 C₁₀H₁₀O₂ (benzoylacetone) + (NH₂)₂CO → Cr(C₁₀H₉O₂)₃ + ...

Ligand Exchange: This route utilizes a pre-formed chromium complex with labile (easily displaceable) ligands. The aqueous chromium(III) ion itself, [Cr(H₂O)₆]³⁺, can be considered a starting point where water molecules are exchanged for the incoming benzoylacetate ligands. nih.gov A more common laboratory precursor is tris(tetrahydrofuran)chromium(III) chloride, CrCl₃(THF)₃, which is soluble in organic solvents. nih.govmdpi.com In this case, the weakly coordinated THF ligands are readily displaced by the chelating benzoylacetate, making it a versatile starting material for syntheses under non-aqueous conditions. researchgate.net This method is particularly useful for preparing complexes with sensitive functional groups that might not be stable in aqueous environments.

The outcome of the synthesis—yield, purity, and reaction time—is highly dependent on the choice of chromium precursor and the specific reaction conditions employed.

Influence of Precursors: The selection of the chromium source is a critical decision. While simple hydrated salts are inexpensive, anhydrous precursors or those with labile organic ligands offer advantages in non-aqueous media. The reactivity of the β-diketone itself is also a factor; substituents on the ligand can alter its electronic properties and steric profile, thereby affecting the rate of complex formation. iosrjournals.org

Table 1: Comparison of Common Chromium(III) Precursors for Tris(β-diketonate) Synthesis

| Precursor | Formula | Common State | Solubility | Key Advantages / Disadvantages |

|---|---|---|---|---|

| Chromium(III) Chloride Hexahydrate | CrCl₃·6H₂O | Crystalline solid | Water-soluble | Inexpensive and common; requires aqueous or protic solvents; pH control is critical to prevent hydroxide precipitation. iiste.orggoogle.com |

| Chromium(III) Oxide | Cr₂O₃ | Solid powder | Insoluble | Can be used for direct synthesis with the neat β-diketone at elevated temperatures. wikipedia.org |

| Tris(tetrahydrofuran)chromium(III) Chloride | CrCl₃(THF)₃ | Solid | Soluble in THF | Excellent for non-aqueous synthesis; THF ligands are labile, allowing for mild reaction conditions. nih.govmdpi.com |

Influence of Reaction Conditions:

pH Control: As noted, maintaining the correct pH is arguably the most critical parameter in aqueous syntheses. Direct addition of a strong base can lead to the formation of highly inert chromium(III) hydroxide, which is difficult to redissolve and react further. iiste.org The in-situ generation of ammonia via urea hydrolysis provides a slow, steady supply of base, allowing for the deprotonation of benzoylacetone without causing bulk precipitation of the metal hydroxide. scribd.comgoogle.com

Temperature: Due to the kinetic inertness of Cr(III), these syntheses often require heating or refluxing for extended periods (several hours) to ensure the reaction proceeds to completion and achieves a high yield. scribd.comgoogle.com

Solvent: The choice of solvent depends on the precursor. Water is used for hydrated salts, while organic solvents like ethanol (B145695) or THF are used for precursors such as CrCl₃(THF)₃. google.comresearchgate.net The solvent can influence the solubility of reactants and products, affecting isolation and purification.

Synthesis of Substituted and Functionalized Chromium Tris(benzoylacetate) Derivatives

Creating derivatives of chromium tris(benzoylacetate) with specific functionalities can be achieved in two main ways: by using a pre-functionalized ligand or by chemical modification of the intact complex.

Use of Substituted Ligands: The most direct method for producing functionalized complexes is to begin with a substituted benzoylacetone ligand. This approach allows for wide-ranging modifications to the electronic and steric properties of the final complex. By analogy with other β-diketones used in coordination chemistry, substituents can be introduced at various positions on the benzoylacetate framework, such as on the phenyl ring or at the methyl group. acs.orgulisboa.pt For example, fluorinated derivatives, which are common in related systems, can be synthesized by using a fluorinated benzoylacetone precursor. acs.org

Post-Synthesis Modification: The coordinated benzoylacetate ligand within the stable Cr(III) complex can undergo certain chemical reactions. The central carbon atom (the γ-carbon) of the chelate ring is activated and behaves similarly to an aromatic system, making it susceptible to electrophilic substitution. wikipedia.org For the analogous and well-studied chromium(III) acetylacetonate (B107027), Cr(acac)₃, reactions such as bromination, nitration, and formylation at this position are well-documented. wikipedia.org This reactivity provides a pathway to functionalized derivatives that may be difficult to obtain by first synthesizing the ligand.

Example Reaction (by analogy): Cr(C₁₀H₉O₂)₃ + 3 NBS → Cr(C₁₀H₈BrO₂)₃ + 3 Succinimide (N-Bromosuccinimide)

Solid-State and Mechanochemical Synthetic Approaches

In line with the principles of green chemistry, solvent-free synthetic methods have been developed for chromium complexes, offering benefits such as reduced waste, faster reaction times, and high yields. nih.govnih.gov

Mechanochemistry: This technique involves the synthesis of complexes by grinding solid reactants together in a ball mill or with a simple mortar and pestle. nih.gov The mechanical force provides the energy to initiate the reaction between the solids. The mechanochemical synthesis of chromium(III) tris(2-ethylhexanoate), a carboxylate analogue, has been successfully demonstrated by grinding chromium(III) chloride with sodium 2-ethylhexanoate. researchgate.net A similar approach would be viable for chromium tris(benzoylacetate), likely by reacting anhydrous CrCl₃ with sodium benzoylacetate. This method avoids bulk solvents, simplifies product isolation, and can produce high yields, often in the range of 95–97% for related chromium complexes. nih.govresearchgate.net

Liquid-Assisted Grinding (LAG): A variation on mechanochemistry, LAG involves the addition of a catalytic amount of liquid to the solid reactants during grinding. cardiff.ac.uk The liquid can accelerate the reaction rate and sometimes control the polymorphic form of the product without acting as a bulk solvent. nih.gov

Solid-State Thermal Methods: Conventional solid-state synthesis involves heating a mixture of solid precursors to high temperatures to induce a reaction. In some cases, mechanochemical activation is followed by a thermal treatment step to ensure complete reaction and crystallization of the final product. researchgate.net

Table 2: Summary of Synthetic Approaches

| Method | Precursors | Conditions | Key Features |

|---|---|---|---|

| Direct Complexation | CrCl₃·6H₂O, Benzoylacetone, Urea | Aqueous, Reflux | pH control is critical; common and cost-effective. iiste.orggoogle.com |

| Ligand Exchange | CrCl₃(THF)₃, Benzoylacetone | Anhydrous organic solvent | Suitable for sensitive substrates; avoids water. mdpi.com |

| Post-Synthesis Modification | Cr(benzoylacetate)₃, Electrophile (e.g., NBS) | Organic solvent | Functionalizes the pre-formed, stable complex. wikipedia.org |

| Mechanochemistry | Anhydrous CrCl₃, Sodium Benzoylacetate | Solvent-free grinding | Green, rapid, high-yield method. nih.govresearchgate.net |

Crystallographic and Advanced Structural Elucidation of Chromium Tris Benzoylacetate

Single-Crystal X-ray Diffraction Analysis of Molecular Geometry and Coordination Environment

Single-crystal X-ray diffraction (SC-XRD) is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances. carleton.edu By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine unit cell dimensions, bond lengths, bond angles, and the precise position of each atom. uni-ulm.decarleton.eduuwaterloo.ca This technique has been instrumental in characterizing the molecular structure of numerous chromium complexes.

Determination of Distorted Octahedral Geometries

The chromium(III) ion in chromium tris(benzoylacetate) and related complexes typically exhibits a six-coordinate, octahedral geometry. ontosight.airsc.orgscirp.org However, the coordination of three bidentate benzoylacetate ligands to the chromium center leads to a departure from perfect octahedral symmetry. This results in a "distorted octahedral" geometry. ontosight.aiscirp.orgnih.gov The three benzoylacetate ligands, acting as bidentate chelators, create a propeller-like arrangement around the central chromium ion.

Analysis of Metal-Ligand Bond Distances and Angles

The precise measurement of bond lengths and angles within the coordination sphere of chromium tris(benzoylacetate) provides critical insights into the nature of the metal-ligand bonding.

Cr-O Bond Distances: The bond lengths between the chromium(III) ion and the oxygen atoms of the benzoylacetate ligands are a key parameter. In similar chromium(III) β-diketonate complexes, such as chromium(III) acetylacetonate (B107027), the Cr-O bond lengths are typically in the range of 1.942 to 1.959 Å. nih.gov For comparison, in a series of chromium(III) complexes with ethylene (B1197577) cross-bridged cyclam and cyclen ligands, the average Cr-N bond distances were found to be around 2.083 Å to 2.130 Å, and Cr-Cl bond distances averaged 2.331 Å to 2.335 Å. nih.gov Theoretical calculations on a tris(acetate)chromium(III) complex yielded an average Cr-O bond length of 2.01 Å, which is in good agreement with the experimentally determined value of 2.008 Å. scirp.org

O-Cr-O Bond Angles: The "bite angle" of the chelating benzoylacetate ligand, represented by the O-Cr-O angle within the five-membered ring formed upon coordination, is significantly less than the 90° angle expected in a perfect octahedron. For instance, in a related tris(N-alkoxycarboxamidato)chromium(III) complex, the O-Cr-O bite angles were in the narrow range of 78.03(7)° to 79.93(7)°. nih.gov In contrast, the O-Cr-O angles between oxygen atoms of different ligands will be closer to 90° or 180°. For example, analysis of cis-[Cr( nih.gov-decane)(acac)] revealed an O-Cr-O bond angle of nearly 90° between the two acetylacetonate-oxygen atoms. researchgate.net

| Complex | Cr-O Bond Distance (Å) | O-Cr-O Bite Angle (°) | Reference |

|---|---|---|---|

| tris(acetate)chromium(III) (calculated) | 2.01 | ~65 | scirp.org |

| tris(acetate)chromium(III) (experimental) | 2.008 | Not Reported | scirp.org |

| tris(N-alkoxycarboxamidato)chromium(III) | 1.942–1.959 | 78.03–79.93 | nih.gov |

| cis-[Cr( nih.gov-decane)(acac)] | 1.950(3), 1.954(2) | ~90 | researchgate.net |

Chiral Resolution and Stereochemical Studies

The tris-chelate nature of chromium tris(benzoylacetate) results in a chiral molecular structure. The complex can exist as two non-superimposable mirror images, known as enantiomers, designated as Δ (delta) and Λ (lambda). These enantiomers arise from the right-handed (Δ) or left-handed (Λ) helical arrangement of the three bidentate ligands around the chromium center.

The resolution of these enantiomers is a significant aspect of the stereochemistry of such complexes. Chiral resolution techniques, such as chromatography on a chiral stationary phase, can be employed to separate the Δ and Λ isomers. nih.gov The study of these resolved enantiomers is crucial for applications where chirality is important, for instance, in asymmetric catalysis or in the study of chiroptical properties. google.com The development of catalytic compositions for asymmetric alkylation has involved complexes of chromium with chiral ligands. google.com

Supramolecular Architecture and Intermolecular Interactions

Beyond the individual molecule, the arrangement of chromium tris(benzoylacetate) molecules in the solid state is dictated by a variety of non-covalent intermolecular interactions. These interactions collectively define the supramolecular architecture of the crystal.

Formation of Coordination Polymers and Networks

While chromium tris(benzoylacetate) is a discrete molecular complex, the principles of its coordination chemistry are relevant to the construction of more extended structures known as coordination polymers. nih.govresearchgate.net In these materials, metal ions are linked by organic bridging ligands to form one-, two-, or three-dimensional networks. nih.govresearchgate.net

The formation of such polymers is influenced by the coordination geometry of the metal ion and the nature of the bridging ligand. researchgate.net For instance, chromium(III) ions, with their preference for octahedral coordination, can act as nodes in the construction of 3D frameworks. scirp.org The use of ligands capable of bridging multiple metal centers can lead to the formation of intricate coordination polymers with potential applications in areas such as catalysis and materials science. researchgate.netmdpi.com

Structural Characterization of Supported Chromium Tris(benzoylacetate) Species

The elucidation of the structure of supported chromium tris(benzoylacetate) and related chromium(III) β-diketonate complexes is crucial for understanding their properties and performance in various applications. When these complexes are anchored onto a solid support, their structural integrity, morphology, and the way they are configured on the support surface are of paramount importance. Techniques such as X-ray powder diffraction (XRPD) and electron microscopy (SEM and TEM) are invaluable tools for this purpose.

X-ray Powder Diffraction for Structural Integrity

X-ray powder diffraction (XRPD) is a fundamental technique used to assess the crystalline structure of materials. In the context of supported chromium tris(benzoylacetate) and its analogues, XRPD is primarily employed to verify the structural integrity of the support material after the chromium complex has been anchored to it.

In a study involving a tris(3-bromo-acetylacetonato) chromium(III) complex anchored to a highly ordered nanoporous silica (B1680970) known as LUS-1, XRPD analysis was crucial. The results demonstrated that the anchoring of the chromium(III) complex inside the pores of LUS-1 occurred without causing any distortion to the support's structure kashanu.ac.ir. This is a critical finding, as it indicates that the desirable properties of the porous support, such as its high surface area and ordered pore system, are maintained during the functionalization process.

Similarly, in the preparation of organic-inorganic hybrid aerogels from a bridging bis(acetylacetonate) ligand and chromium(III) ions, XRPD was used to determine the nature of the resulting material. The analysis revealed that the aerogels were amorphous, lacking long-range crystalline order researchgate.net. This information is vital for understanding the material's physical and chemical properties.

The table below summarizes representative findings from XRPD analysis on supported chromium(III) β-diketonate complexes.

| Supported Complex System | Support Material | Key XRPD Findings | Reference |

| Tris(3-bromo-acetylacetonato) chromium(III) | Nanoporous Silica (LUS-1) | Successful anchoring of the complex without distortion of the support's structure. | kashanu.ac.ir |

| Chromium(III) bis(acetylacetonate) hybrid | Aerogel | The resulting hybrid material is amorphous in nature. | researchgate.net |

Microscopic Techniques for Morphology and Configuration (e.g., SEM, TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques that provide detailed information about the surface morphology and internal structure of materials at the micro and nanoscale.

Transmission Electron Microscopy (TEM) offers higher resolution and is used to visualize the internal structure, such as the porous configuration of the support. For the LUS-1 support, TEM images confirmed the presence of parallel channels, which is a characteristic feature of its pore structure kashanu.ac.ir. In the case of the chromium-aerogels, TEM analysis corroborated the amorphous nature of the structure, showing an absence of long-range order researchgate.net.

The following table presents a summary of the morphological and configurational details obtained from SEM and TEM analyses of supported chromium(III) β-diketonate systems.

| Microscopic Technique | Supported Complex System | Observed Features | Reference |

| SEM | Tris(3-bromo-acetylacetonato) chromium(III) on LUS-1 | The support material consists of long, rod-shaped particles. | kashanu.ac.ir |

| TEM | Tris(3-bromo-acetylacetonato) chromium(III) on LUS-1 | The support possesses parallel channels, confirming its ordered pore structure. | kashanu.ac.ir |

| SEM | Chromium(III) bis(acetylacetonate) hybrid aerogel | Sponge-like porous network of interconnected spherical particles (10-20 nm diameter) with meso- and macropores. | researchgate.net |

| TEM | Chromium(III) bis(acetylacetonate) hybrid aerogel | Confirmed the amorphous nature of the aerogel with no long-range order. | researchgate.net |

Advanced Spectroscopic Investigations of Chromium Tris Benzoylacetate

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy is a powerful tool for probing the d-orbital splitting and charge transfer phenomena that dictate the color and photochemical properties of transition metal complexes. rsc.org

The characteristic purple color of chromium(III) complexes like chromium tris(benzoylacetate) arises from electronic transitions between d-orbitals. In an octahedral ligand field, the five d-orbitals of the Cr³⁺ ion split into a lower-energy t₂g set and a higher-energy e_g set. umass.edu For a Cr³⁺ ion with a d³ electronic configuration, the ground state is a quartet state (⁴A₂g), with three unpaired electrons in the t₂g orbitals. wikipedia.org

The absorption spectrum is typically dominated by two spin-allowed d-d transitions, which are relatively weak due to being Laporte-forbidden. These correspond to the excitation of an electron from the t₂g orbitals to the e_g orbitals. In addition to these d-d bands, more intense bands may appear in the ultraviolet region, which are often assigned to ligand-to-metal charge-transfer (LMCT) transitions. libretexts.org During an LMCT process, an electron is excited from a ligand-based orbital to a metal-based d-orbital, a process that can be considered an internal redox event. libretexts.org These transitions are much more intense (with molar extinction coefficients, ε, often exceeding 50,000 L mol⁻¹ cm⁻¹) than d-d transitions (ε typically < 20 L mol⁻¹ cm⁻¹). libretexts.org The photolysis of Cr(III) carboxylate complexes can proceed through a decarboxylative ligand-to-metal charge transfer pathway upon light irradiation. nih.gov

The table below summarizes the typical electronic transitions observed for tris(β-diketonato)chromium(III) complexes.

| Transition | Assignment | Typical Wavenumber (cm⁻¹) | Type |

| ⁴A₂g → ⁴T₂g | d-d | ~18,000 | Spin-Allowed |

| ⁴A₂g → ⁴T₁g | d-d | ~24,000 | Spin-Allowed |

| ⁴A₂g → ²E_g | d-d | ~14,000 | Spin-Forbidden |

| π → t₂ g/e_g | LMCT | >30,000 | Charge Transfer |

This is an interactive table. Click on the headers to sort.

Note: Specific values for chromium tris(benzoylacetate) may vary slightly, but the general pattern is consistent with other chromium(III) β-diketonate complexes like Cr(acac)₃. umass.eduresearchgate.netresearchgate.net

To achieve a more precise assignment of experimental spectra, Time-Dependent Density Functional Theory (TD-DFT) has become an indispensable computational tool. ictp.it TD-DFT calculations allow for the simulation of electronic absorption spectra by predicting the energies of vertical electronic excitations and their corresponding oscillator strengths. ictp.itacs.org

The process involves first optimizing the ground-state geometry of the molecule using DFT. Subsequently, TD-DFT calculations are performed on this optimized structure to obtain the excited-state properties. researchgate.net The choice of the functional (e.g., B3LYP, CAM-B3LYP) and basis set is crucial for obtaining results that accurately correlate with experimental data. researchgate.netresearchgate.net By comparing the calculated spectrum with the experimental one, each absorption band can be assigned to specific electronic transitions, such as d-d, LMCT, or intraligand (π→π*) transitions. acs.org This theoretical approach provides a robust framework for interpreting complex spectra and understanding the electronic structure of chromium tris(benzoylacetate).

Upon absorption of light, chromium tris(benzoylacetate) is promoted to an electronically excited state. The subsequent de-excitation pathways determine its photophysical and photochemical behavior. For chromium(III) complexes, several excited states, including quartet (e.g., ⁴T₂g, ⁴T₁g) and doublet (e.g., ²E_g, ²T₁g) states, are accessible.

Research on related tris(β-diketonate)chromium(III) complexes has shown that different excited states can be responsible for different photochemical outcomes. rsc.org For instance, irradiation into the ligand field quartet bands often leads to reactions such as geometrical isomerization or decomposition. rsc.org The doublet states, on the other hand, are typically longer-lived and can be responsible for phosphorescence, although this emission is often weak at room temperature. researchgate.netias.ac.in The excited state of a Cr(III) complex can be a powerful oxidizing agent, enabling it to participate in electron transfer reactions with other molecules. ias.ac.in The existence of multiple photoactive excited states means that the photochemical behavior can be dependent on the excitation wavelength. rsc.org Analysis of these photophysical pathways is crucial for applications in areas like photocatalysis, where the lifetime and reactivity of excited states are key parameters. researchgate.netnih.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. It provides a molecular fingerprint and detailed information about chemical bonding and structure. ulisboa.pt

The infrared and Raman spectra of chromium tris(benzoylacetate) exhibit a series of bands corresponding to the vibrational modes of the coordinated benzoylacetonate ligands and the Cr-O bonds. The high degree of coupling between various modes in the chelate ring can make assignments complex. researchgate.net

Key vibrational modes include:

C=O and C=C Stretching: In the 1500-1600 cm⁻¹ region, strong bands appear which are attributed to the coupled symmetric and asymmetric stretching vibrations of the C=O and C=C bonds within the delocalized quasi-aromatic chelate ring.

CH Bending: Bending modes of the phenyl and chelate ring C-H groups are observed at lower frequencies.

Cr-O Stretching: The vibrations involving the chromium-oxygen bonds are of particular interest as they directly probe the coordination environment of the metal center. These modes typically appear in the low-frequency region of the spectrum (below 700 cm⁻¹). For Cr(III) compounds, a characteristic Raman peak is often observed around 554 cm⁻¹, associated with the Cr-O stretching mode. researchgate.netresearchgate.net

The table below presents typical vibrational frequencies and their assignments for tris(β-diketonato)chromium(III) complexes, based on detailed studies of the closely related chromium tris(acetylacetonate). researchgate.net

| Frequency (cm⁻¹) | Assignment |

| ~1580 | ν(C=O) + ν(C=C) |

| ~1525 | ν(C=O) + ν(C=C) |

| ~1280 | ν(C-Ph) + δ(C-H) |

| ~930 | Ring Deformation + ν(C-CH₃)* |

| ~680 | Ring Deformation + ν(Cr-O) |

| ~660 | Ring Deformation |

| ~460 | ν(Cr-O) |

This is an interactive table. Click on the headers to sort.

*For the benzoylacetate ligand, this mode would involve the phenyl group instead of a methyl group.

To achieve unambiguous assignments of the observed vibrational bands, experimental data are often correlated with computational models based on Density Functional Theory (DFT). researchgate.net DFT calculations can predict the harmonic vibrational frequencies and their corresponding intensities for both IR and Raman spectra. researchgate.netresearchgate.net

The standard procedure involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and basis set imperfections. Therefore, they are typically scaled by an empirical factor to improve the agreement with experimental data. researchgate.net Furthermore, a Potential Energy Distribution (PED) analysis can be performed, which breaks down each normal mode into contributions from various internal coordinates (stretching, bending, etc.), providing a detailed and quantitative assignment for each vibrational band. researchgate.net This synergy between experimental spectroscopy and theoretical calculations provides a powerful approach for the detailed structural characterization of chromium tris(benzoylacetate).

Nuclear Magnetic Resonance (NMR) Spectroscopy in Paramagnetic Systems

Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic compounds like chromium tris(benzoylacetate) presents unique challenges and opportunities compared to the NMR of diamagnetic molecules. The presence of unpaired electrons from the chromium(III) center, a d³ ion with a spin state of S=3/2, dramatically influences the NMR spectra of the ligands. nih.govresearchgate.net This interaction leads to two primary effects: significant broadening of the resonance signals and large shifts in their chemical-shift values, known as paramagnetic or hyperfine shifts. wikipedia.org

While severe line broadening can sometimes render signals undetectable, the paramagnetic shifts, when resolved, provide a rich source of information about the molecule's electronic and geometric structure. nih.gov These shifts arise from the transfer of unpaired electron spin density from the metal ion to the ligand nuclei. The total paramagnetic shift (δpara) is the sum of two main contributions: the Fermi contact shift (δcon) and the pseudo-contact (or dipolar) shift (δpc).

For chromium(III) complexes, the hyperfine shifts are typically dominated by the Fermi contact term. acs.org This through-bond interaction is directly proportional to the spin density at the nucleus, making it an exquisitely sensitive probe of the covalent character of the metal-ligand bond and the pathways of spin delocalization through the ligand framework. nih.govacs.orgnih.gov The pseudo-contact shift, a through-space dipolar interaction, depends on the magnetic anisotropy of the complex and the geometric position of the nucleus relative to the metal ion. While often smaller than the contact shift in Cr(III) systems, it can provide valuable geometric information. acs.org

Paramagnetic NMR for Structural Elucidation

The unique sensitivity of paramagnetic NMR to the electronic structure makes it a powerful tool for elucidating the details of metal-ligand bonding in chromium tris(benzoylacetate). nih.govacs.orgnih.gov The sign and magnitude of the Fermi contact shift at a particular nucleus on the benzoylacetate ligand reveal the mechanism of spin transfer. Unpaired spin density from the chromium's t2g orbitals is delocalized onto the ligand, primarily through a π-type mechanism involving the ligand's oxygen p-orbitals. nih.gov This spin density then propagates through the π-system of the chelate ring and onto the phenyl substituent.

Theoretical methods, particularly density functional theory (DFT), are crucial for interpreting these complex spectra. acs.orgnih.govcdnsciencepub.com By calculating the spin density distribution, researchers can predict the paramagnetic shifts and assign the observed resonances to specific nuclei. acs.org A strong correlation between calculated spin densities and experimental shifts confirms the structural model and provides a detailed picture of spin delocalization. acs.org

While specific NMR data for chromium tris(benzoylacetate) is not extensively published, data from the closely related chromium tris(acetylacetonate), Cr(acac)₃, provides a clear example of the effects observed. In solid-state ¹³C NMR studies of Cr(acac)₃, the carbonyl carbon (C=O) and the methyl carbon (CH₃) exhibit massive paramagnetic shifts, with resonances appearing far outside the typical diamagnetic range. nih.gov The trends in these shifts upon substitution of the ligand backbone can be rationalized by the electron-donating or -withdrawing effects of the substituents, which modulate the spin delocalization from the chromium center. nih.gov In chromium tris(benzoylacetate), the phenyl group, being a π-system, would be expected to participate in the delocalization, leading to significant paramagnetic shifts for the phenyl carbons, observable through advanced NMR techniques.

Table 1: Representative Paramagnetic ¹³C NMR Shifts for Cr(acac)₃ in the Solid State

| Atom | Experimental Shift (ppm) |

| C1 (C=O) | +1155 |

| C2 (CH) | +316 |

| C3 (CH₃) | -84 |

| Data sourced from a study on paramagnetic acetylacetonate (B107027) complexes and serves as a representative example. nih.gov |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that directly probes the unpaired electrons in a molecule, making it indispensable for studying paramagnetic species like chromium tris(benzoylacetate). nih.gov The Cr(III) ion has an electron configuration of d³ and a total electron spin of S=3/2 in its ground state. nih.govresearchgate.net In an external magnetic field, the degeneracy of the spin states is lifted (Zeeman effect), and transitions between these levels can be induced by microwave radiation. researchgate.net

The EPR spectrum of a Cr(III) complex is highly sensitive to its local coordination environment and symmetry. researchgate.netuu.nl For a perfectly octahedral complex, a single isotropic EPR signal would be expected. However, chromium tris(benzoylacetate), like Cr(acac)₃, possesses a lower, D₃ symmetry. This deviation from perfect octahedral symmetry results in a phenomenon known as zero-field splitting (ZFS), which splits the spin sublevels even in the absence of an external magnetic field. researchgate.net

The ZFS is described by two parameters: the axial parameter (D) and the rhombic parameter (E). The D value quantifies the axial distortion along the principal symmetry axis, while the E value describes any deviation from axial symmetry (rhombicity). uu.nl For chromium tris(benzoylacetate), a significant D value is expected due to the trigonal distortion inherent in its D₃ symmetry. The EPR spectrum of such a powder sample is complex, characterized by features arising from transitions between the split spin sublevels. researchgate.netresearchgate.net Analysis of the spectrum allows for the determination of the principal values of the g-tensor and the ZFS parameters, which are fingerprints of the electronic structure and coordination geometry of the Cr(III) center. researchgate.netrsc.org

Studies on the analogous Cr(acac)₃ complex show that it has a highly distorted octahedral symmetry, characterized by specific g-values and a significant ZFS. researchgate.net These parameters provide a quantitative measure of the ligand field environment created by the three benzoylacetate ligands.

Table 2: Representative EPR Spectral Parameters for Powdered Cr(acac)₃

| Parameter | Value | Description |

| g‖ | 1.18 | g-tensor component parallel to the principal axis |

| g⊥ | 4.04 | g-tensor component perpendicular to the principal axis |

| Data sourced from a study on Cr(acac)₃ grafted on MCM-41 materials. researchgate.net |

Spectroelectrochemical Studies

Spectroelectrochemistry is a powerful hybrid technique that combines electrochemical methods with spectroscopy to simultaneously obtain information about the redox behavior and the spectral properties of a compound and its electrochemically generated products. mdpi.comepdf.pub For chromium tris(benzoylacetate), this typically involves using UV-Visible (UV-Vis) spectroscopy to monitor the changes in the electronic absorption spectrum as the complex undergoes controlled oxidation or reduction at an electrode surface. mdpi.com

Tris(β-diketonato)chromium(III) complexes, including chromium tris(benzoylacetate), are known to undergo a single, chemically reversible one-electron reduction corresponding to the Cr(III)/Cr(II) redox couple. researchgate.net The potential at which this reduction occurs is highly sensitive to the electronic nature of the substituents on the β-diketonate ligand. researchgate.net The presence of the electron-withdrawing benzoyl group on the ligand backbone stabilizes the electron-rich Cr(II) state to a lesser degree than an alkyl group, but more than a highly fluorinated group. Therefore, the reduction potential of chromium tris(benzoylacetate) is expected to be at a specific value that reflects the electronic influence of the phenyl and methyl groups.

Linear relationships have been established between the reduction potentials of a series of tris(β-diketonato)Cr(III) complexes and various electronic parameters of the ligand substituents, such as Hammett constants. researchgate.net This allows for a predictable tuning of the redox properties of the complex by modifying the ligand structure.

In a spectroelectrochemical experiment, the UV-Vis spectrum of the parent chromium tris(benzoylacetate) complex is first recorded. Then, a potential is applied to the working electrode to initiate the reduction to the [Cr(benzoylacetate)₃]⁻ anion. The UV-Vis spectra are recorded in situ as the reduction proceeds. mdpi.com This allows for the direct observation of the disappearance of the absorption bands characteristic of the Cr(III) complex and the appearance of new bands corresponding to the Cr(II) species. The analysis of these spectral changes provides insight into the electronic structure of both the oxidized and reduced forms of the complex. mdpi.com

Magnetic Properties and Magnetochemical Studies of Chromium Tris Benzoylacetate

Origin of Magnetism in Cr(III) d³ Systems

The magnetism in Cr(III) d³ systems originates from the presence of three unpaired electrons in the 3d orbitals. academicjournals.org In an octahedral ligand field, as is the case for chromium tris(benzoylacetate), the five d-orbitals split into two energy levels: the lower-energy t₂g set (dxy, dyz, dxz) and the higher-energy eg set (dx²-y², dz²). According to Hund's rule, the three d-electrons of Cr(III) will singly occupy the three t₂g orbitals, resulting in a ground state with a total spin quantum number S = 3/2. ru.nl

This arrangement of unpaired electrons gives rise to paramagnetism, a phenomenon where the material is attracted to an external magnetic field. libretexts.org The theoretical spin-only magnetic moment (μ_s) for a d³ system can be calculated using the formula:

μ_s = √n(n+2)

where 'n' is the number of unpaired electrons. For Cr(III) with n=3, the spin-only magnetic moment is approximately 3.87 Bohr magnetons (μ_B). academicjournals.orgnsf.gov Experimentally measured magnetic moments for many Cr(III) complexes are found to be close to this value. academicjournals.org Deviations from the spin-only value can occur due to factors such as spin-orbit coupling and delocalization of electrons. libretexts.org

The paramagnetic nature of Cr(III) compounds, including chromium tris(benzoylacetate), is a characteristic feature of its d³ electronic configuration. academicjournals.org

Isotropic Exchange Coupling (Heisenberg Hamiltonian) and Spin Interactions

In polynuclear chromium complexes or in the solid state, interactions can occur between the spins of neighboring Cr(III) ions. This interaction is known as exchange coupling and can be described by the Heisenberg Hamiltonian:

H = -2J Σ(S_i · S_j)

where J is the exchange coupling constant and S_i and S_j are the spin operators for the interacting ions. A positive J value indicates a ferromagnetic interaction (parallel alignment of spins), while a negative J value signifies an antiferromagnetic interaction (antiparallel alignment of spins). acs.orgmsu.edu

While chromium tris(benzoylacetate) is a mononuclear complex, intermolecular exchange interactions can occur in the solid state, influencing its bulk magnetic properties. nsf.gov The study of analogous systems, such as cyano-bridged Cr(III) complexes, has provided insights into the nature of these interactions. For instance, ferromagnetic coupling has been observed between Cr(III) and Cu(II) ions, while antiferromagnetic coupling is seen between Cr(III) and Mn(II) ions in certain heterometallic complexes. acs.org The magnitude and sign of the exchange coupling are sensitive to the bridging ligands and the geometry of the complex.

Theoretical studies on various chromium complexes have employed density functional theory (DFT) to calculate the isotropic exchange constant J, showing consistency with experimental magnetic susceptibility data. acs.org These calculations help in understanding the pathways for spin delocalization and the factors governing the magnetic interactions. acs.orgmsu.edu

Magnetic Anisotropy and Zero-Field Splitting Studies

Magnetic anisotropy refers to the directional dependence of a material's magnetic properties. In Cr(III) complexes, this anisotropy arises primarily from spin-orbit coupling and the influence of the ligand field. nih.govnih.gov It is quantified by the zero-field splitting (ZFS) parameters, D (axial) and E (rhombic). The ZFS describes the lifting of the degeneracy of the spin sublevels (M_s = ±1/2, ±3/2) of the S = 3/2 ground state, even in the absence of an external magnetic field.

The spin Hamiltonian for a Cr(III) ion in an environment with less than cubic symmetry can be written as:

H = gβH·S + D[S_z² - S(S+1)/3] + E(S_x² - S_y²)

where g is the g-tensor, β is the Bohr magneton, H is the external magnetic field, and S is the spin operator.

Studies on various octahedral Cr(III) complexes have shown that the ZFS parameter D is sensitive to ligand substitutions. For instance, increasing the π-donation capacity of the ligands can enhance the magnetic anisotropy. nih.gov Axial π-donor ligands tend to produce an easy-plane type of anisotropy (D > 0), while π-acceptor ligands can lead to an easy-axis type (D < 0). nih.gov For many chromium(III) complexes, the axial ZFS parameter D is found to be in the range of 0.5 to 1.0 cm⁻¹. msu.edu

Trigonal symmetry in trischelated complexes, similar to chromium tris(benzoylacetate), can lead to mixing between the e_g and t₂g orbitals, which has been identified as a cause for unusually large zero-field splitting. acs.org High-field electron spin resonance (HF-ESR) spectroscopy is a powerful technique to determine the ZFS parameters in Cr(III) complexes. irb.hr

Correlation of Magnetic Behavior with Electronic Structure

The magnetic properties of chromium tris(benzoylacetate) are intrinsically linked to its electronic structure. The d³ electronic configuration of the Cr(III) ion in an octahedral field dictates the S = 3/2 ground state and the resulting paramagnetism. ru.nl

The nature of the benzoylacetonate ligand influences the ligand field splitting and the degree of covalency in the metal-ligand bonds. This, in turn, affects the electronic structure and, consequently, the magnetic properties. For example, modifications to the acetylacetonate (B107027) ligand, a close analogue, have been shown to slightly alter the effective magnetic moments, potentially due to anti-ferromagnetic effects. academicjournals.org

Furthermore, the electronic structure plays a crucial role in determining the magnetic anisotropy. Theoretical calculations have demonstrated a correlation between the π-donation/acceptance properties of the ligands and the sign and magnitude of the ZFS parameter D. nih.gov The mixing of d-orbitals, induced by the symmetry of the complex, directly impacts the ZFS. acs.org

In essence, the arrangement of electrons in the d-orbitals, the energies of these orbitals as influenced by the ligands, and the interactions between electron spins and orbital angular momentum collectively govern the observed magnetic behavior of chromium tris(benzoylacetate). academicjournals.orgd-nb.info

Table of Relevant Magnetic Data for Cr(III) Systems

| Parameter | Typical Value/Range | Significance |

|---|---|---|

| Spin Quantum Number (S) | 3/2 | Defines the ground state multiplicity |

| Spin-only Magnetic Moment (μ_s) | ~3.87 μ_B | Theoretical magnetic moment for 3 unpaired electrons academicjournals.orgnsf.gov |

| Experimental Magnetic Moment (μ_eff) | 2.9 - 3.9 μ_B | Measured paramagnetism, can deviate from spin-only value academicjournals.orgresearchgate.net |

| Zero-Field Splitting (D) | 0.5 - 1.0 cm⁻¹ | Quantifies axial magnetic anisotropy msu.edu |

Table of Chemical Compounds

| Compound Name |

|---|

| Chromium tris(benzoylacetate) |

| Chromium(III) acetylacetonate |

| Chromium trichloride |

| Chromium triiodide |

| Tris(acetylacetonato)chromium(III) |

| Tris(1,3-propanedionato)chromium(III) |

| [Cr(tren)(3,6-DTBSQ)]²⁺ |

| Tris(2-aminoethyl)amine |

| 3,6-di-tert-butylorthosemiquinone |

| [Cr(tren)(3,6-DTBCat)]⁺ |

| [Cr(phen)(C₂O₄)₂]⁻ |

| [Cr(bpy)(C₂O₄)₂]⁻ |

| [(Tp)Cr(CN)₃]⁻ |

| [CrBr₂(NCCH₃)₄]Br₃ |

| [Cr₃(dpa)₄X₂] |

| [Cr₅(tpda)₄X₂] |

| [Cr₃(μ₃-O)(μ₂-PhCOO)₆(H₂O)₃]NO₃ |

| [Cr₃(μ₃-O)(μ₂-PhCOO)₂(μ₂-OCH₂CH₃)₂(bpy)₂(NCS)₃] |

| {Cr₈Y₈} |

| Vanadyl(II) acetylacetonate |

| Copper(II) acetylacetonate |

| Rhodium(III) acetylacetonate |

| Osmium(III) acetylacetonate |

| Gallium(III) acetylacetonate |

| CrGeTe₃ |

| CrSb₂ |

| FeSb₂ |

Advanced Computational Chemistry and Theoretical Modeling of Chromium Tris Benzoylacetate

Density Functional Theory (DFT) Methodologies for Geometric and Electronic Structure

Density Functional Theory has become a cornerstone for computational studies of transition metal complexes due to its favorable balance of computational cost and accuracy. For chromium tris(benzoylacetate), DFT is instrumental in predicting its three-dimensional structure, understanding the nature of the metal-ligand bonding, and interpreting spectroscopic data. The theory's effectiveness, however, is highly dependent on the specific choices of methodology, particularly the exchange-correlation functional and the basis set used to represent the electronic wavefunctions. nih.gov

Recent DFT studies on related chromium complexes, such as chromium trihalides and chromium dimers, have demonstrated that while standard approximations can provide qualitative understanding, quantitative accuracy requires careful validation and selection of functionals. researchgate.netaps.org The subtle interplay between electron exchange and correlation, especially in d-orbitals, is a known challenge in describing chromium compounds. researchgate.net

The accuracy of DFT calculations hinges critically on the choice of the exchange-correlation (XC) functional, which approximates the complex many-body electron interactions. For transition metal complexes, there is no universally "best" functional; the choice is often guided by benchmarking against experimental data or higher-level calculations for similar systems. researchgate.net

For chromium(III) complexes, a variety of functionals have been tested. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange functional, are often found to perform well for geometries and electronic properties. nih.govresearchgate.net The B3LYP functional, for example, has been successfully used to optimize the geometry and calculate the vibrational spectra of the closely related tris(acetylacetonato)chromium(III) complex. researchgate.net A comparative study on a diverse set of transition-metal complexes found that the meta-GGA functional TPSS and its hybrid variant, TPSSh, provided the best performance for predicting metal-ligand bond distances. nih.gov Other gradient-corrected (GGA) functionals like PBE and BP86 are also common choices. nih.govresearchgate.netresearchgate.net For systems with extensive ligand aromaticity, like the phenyl groups in benzoylacetate, incorporating dispersion corrections (e.g., DFT-D3) is often necessary to accurately model non-covalent interactions. researchgate.net

The basis set, a set of mathematical functions used to build molecular orbitals, is equally important. For the chromium atom, a basis set that includes polarization functions (e.g., p, d, f functions) is essential to describe the complex shape of the d-orbitals. Effective Core Potentials (ECPs), such as LANL2DZ, are sometimes used for the metal atom to reduce computational cost by treating core electrons implicitly, though all-electron basis sets like the 6-311+G* or the correlation-consistent series (e.g., aug-cc-pVTZ) are required for higher accuracy. researchgate.netresearchgate.netarxiv.org For the lighter atoms (C, O, H), Pople-style basis sets like 6-31G** or 6-311++G** are commonly employed. researchgate.net A study on tris(acetylacetonato)chromium(III) demonstrated that the B3LYP functional paired with 6-311+G** and 6-31G** basis sets yielded excellent agreement with experimental data. researchgate.net

| Functional Class | Recommended Functionals | Common Basis Sets | Strengths & Considerations |

|---|---|---|---|

| Hybrid GGA | B3LYP , PBE0, B3PW91 | 6-311+G(d,p), aug-cc-pVTZ | Good balance for geometry and electronics. Widely benchmarked. nih.govresearchgate.netresearchgate.net |

| Hybrid meta-GGA | TPSSh | aug-cc-pVTZ | Excellent accuracy for geometries of transition metal complexes. nih.gov |

| GGA | BP86, PBE | 6-31G(d), DZVP | Computationally efficient; good for initial optimizations. nih.govresearchgate.net |

| Dispersion-Corrected | B3LYP-D3, B97-D | 6-311+G(d,p) | Crucial for accurately modeling ligands with large aromatic systems. researchgate.net |

A primary application of DFT is the determination of the equilibrium molecular geometry. Starting from an initial guess, often from X-ray crystallography data, the geometry optimization algorithm systematically adjusts atomic positions to find the minimum energy structure on the potential energy surface. For chromium tris(benzoylacetate), this would yield precise bond lengths (e.g., Cr-O, C-C, C-O) and angles (e.g., O-Cr-O bite angle) in the gas phase. nih.gov These calculated parameters can then be compared with experimental solid-state data to assess the accuracy of the computational model and to understand the effects of crystal packing. researchgate.net

Once the optimized geometry is found, a vibrational analysis can be performed by calculating the second derivatives of the energy with respect to atomic positions. This analysis serves two key purposes: it confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies), and it predicts the harmonic vibrational frequencies and their corresponding infrared (IR) and Raman intensities. researchgate.net These theoretical spectra are invaluable for interpreting experimental spectroscopic data. In a study of tris(acetylacetonato)chromium(III), DFT calculations at the B3LYP/6-311+G** level allowed for the definitive assignment of all measured IR and Raman bands. researchgate.net The analysis revealed strong coupling between various modes within the chelate ring and identified several bands with significant Cr-O stretching character, including the symmetric Cr-O stretching mode. researchgate.net A similar analysis for chromium tris(benzoylacetate) would allow for a detailed understanding of its vibrational dynamics.

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Experimental Correlation | Description |

|---|---|---|---|

| C=O Stretch | ~1580-1600 | Strong IR | Stretching of the carbonyl groups in the ligand. |

| C=C Stretch | ~1520-1540 | Strong IR | Stretching of the central C=C bond in the chelate ring. |

| Asymmetric Cr-O Stretch | ~590-620 | IR Active | Out-of-phase stretching of the chromium-oxygen bonds. |

| Symmetric Cr-O Stretch | ~450-470 | Strong Raman | In-phase, totally symmetric stretching of the Cr-O bonds. |

| Ring Deformation + Cr-O Bend | ~400-440 | IR/Raman | Complex modes involving bending of the O-Cr-O angle and ligand ring puckering. |

Broken-Symmetry DFT for Magnetic Coupling Analysis

Chromium(III) has a d³ electronic configuration, making its complexes paramagnetic with an S=3/2 spin ground state. When multiple chromium centers are present in a molecule, they can interact magnetically. While chromium tris(benzoylacetate) is mononuclear, the principles of analyzing magnetic coupling are critical for understanding polynuclear chromium systems and are often tested on simpler, well-defined complexes. Broken-Symmetry (BS) DFT is a widely used computational approach to estimate the magnetic exchange coupling constant (J) that characterizes the strength and nature (ferromagnetic or antiferromagnetic) of this interaction. nih.gov

The BS-DFT method calculates the energy of a low-spin state using a single determinant wavefunction where the spin symmetry is "broken" by assigning different spin polarizations to the magnetic centers. The energy difference between this broken-symmetry state and the high-spin state can then be related to the J value via various spin projection schemes. nih.govnih.gov Studies on tris-hydroxy-bridged Cr(III)-Cr(III) dimers have shown that BS-DFT can qualitatively and quantitatively describe the antiferromagnetic coupling, but only if the approach is applied carefully to avoid contamination from irrelevant excited electronic states. nih.gov The analysis can also help disentangle the contributions of direct metal-metal interaction versus superexchange mediated by bridging ligands. nih.gov However, the BS approach can have intrinsic limitations and may fail in cases of strong covalency between the metal centers and bridging ligands. arxiv.org

Multireference Methods for Electronically Complex Systems (e.g., DMRG, CASSCF)

While DFT is a powerful tool, its single-reference nature (i.e., it assumes the electronic structure is well-described by a single Slater determinant) makes it unsuitable for systems with significant "static" or "multireference" character. Such character arises when multiple electronic configurations are close in energy and contribute significantly to the true ground state wavefunction, which is common in transition metal complexes, especially in excited states or at dissociative limits. chemrxiv.orgstackexchange.com

For these electronically complex systems, multireference methods are required. The Complete Active Space Self-Consistent Field (CASSCF) method provides a good qualitative description by optimizing both the orbitals and the configuration interaction coefficients within a defined "active space" of important electrons and orbitals. chemrxiv.orgesqc.org To achieve quantitative accuracy, dynamic electron correlation must be added, typically through post-CASSCF methods like CASPT2 (Complete Active Space Second-Order Perturbation Theory). chemrxiv.org

| Method | Typical Application | Advantages | Limitations |

|---|---|---|---|

| DFT | Ground state geometry, vibrational frequencies, electronic structure. nih.govresearchgate.net | Computationally efficient, good accuracy for many ground-state properties. | Can fail for systems with strong static correlation (multireference character). stackexchange.com |

| BS-DFT | Magnetic coupling constants (J) in polynuclear complexes. nih.gov | Provides a pragmatic way to estimate J values within a DFT framework. | Can be sensitive to the choice of functional; potential for spin contamination. nih.govarxiv.org |

| CASSCF | Qualitative description of excited states, bond breaking, multireference systems. chemrxiv.org | Correctly treats static correlation; provides a proper multiconfigurational wavefunction. | Lacks dynamic correlation; active space selection can be difficult; computationally expensive. chemrxiv.org |

| DMRG-CASSCF/CASPT2 | High-accuracy calculations on large, strongly correlated systems (e.g., complex magnetics, photochemistry). nih.govnih.gov | Can handle very large active spaces, enabling near-exact solutions for complex problems. | Very high computational cost; requires significant user expertise. |

Application of Computational Tools for Reactivity Pattern Insights

Computational tools are not only used to describe static molecular properties but also to provide powerful insights into chemical reactivity. By mapping potential energy surfaces, chemists can model entire reaction mechanisms, identify key intermediates and transition states, and calculate activation energies. mdpi.com

For chromium tris(benzoylacetate), DFT calculations could be used to explore its reactivity in various contexts. For instance, in catalysis, computational modeling can elucidate the mechanism of reactions where the complex is a precursor or active catalyst. A DFT study on a Sasol-type chromium catalyst for ethylene (B1197577) trimerization revealed the full catalytic cycle, including the oxidative coupling of ethylene molecules to form a chromacyclopentane intermediate as the rate-determining step. mdpi.com Similar methods could be applied to model ligand-exchange reactions, the formation of catalytic intermediates from chromium tris(benzoylacetate), or its role in polymerization processes. nih.gov Furthermore, calculations of properties like molecular electrostatic potential, frontier molecular orbitals (HOMO/LUMO), and charge distribution can predict the most likely sites for nucleophilic or electrophilic attack, offering a rational basis for understanding and predicting its chemical behavior. researchgate.net

Reactivity and Reaction Pathways of Chromium Tris Benzoylacetate

Ligand Substitution Reactions

The chromium(III) ion, with its d³ electron configuration, forms octahedral complexes that are characteristically inert to ligand substitution. libretexts.orgualberta.ca This inertness is a consequence of the high ligand field stabilization energy (LFSE) of the d³ configuration in an octahedral field. Any distortion from the octahedral geometry during a substitution reaction, such as the formation of a five-coordinate or seven-coordinate intermediate, results in a significant loss of LFSE, leading to a high activation energy for the reaction. libretexts.org

Consequently, ligand substitution reactions for chromium(III) complexes, including chromium tris(benzoylacetate), are generally slow. The mechanism for these reactions is typically dissociative (D) or interchange (I). In a dissociative mechanism, the rate-determining step is the cleavage of a metal-ligand bond to form a short-lived intermediate with a lower coordination number.

General Dissociative Mechanism for Cr(III) Complexes:

Step 1 (Slow): [Cr(L)₃] → [Cr(L)₂(L)] + L⁻ (where L is benzoylacetate and (L) indicates a partially dissociated ligand)

Step 2 (Fast): [Cr(L)₂(L)*] + L' → [Cr(L)₂(L')] + L (where L' is the incoming ligand)

Due to the chelate effect of the bidentate benzoylacetonate ligands, complete dissociation of one ligand is less likely than the partial dissociation of one of the Cr-O bonds. The stability of the chelate ring makes ligand replacement a kinetically demanding process. libretexts.org Specific kinetic data for ligand substitution reactions of chromium tris(benzoylacetate) are not extensively documented, but the rates are expected to be comparable to or even slower than those of simpler chromium(III) complexes due to the bulky nature and chelation of the benzoylacetonate ligands.

Redox Chemistry and Electrochemical Behavior

The redox chemistry of chromium tris(benzoylacetate) is centered on the Cr(III)/Cr(II) and Cr(III)/Cr(IV) couples. The most accessible of these is the reduction of Cr(III) to Cr(II). The formal reduction potential for this process is significantly influenced by the nature of the coordinating ligands.

The benzoylacetonate ligand, being a β-diketonate, is a strong σ-donor and a modest π-acceptor. The electron-donating nature of the ligand stabilizes the higher oxidation state (Cr(III)), making its reduction more difficult. This generally results in a more negative reduction potential compared to chromium aqua ions.

For instance, the reduction of Cr(III) to Cr(II) typically occurs in two steps involving a one-electron transfer followed by a two-electron transfer. pku.edu.cn In some systems, the electrochemical reduction of Cr(III) ions proceeds in two distinct stages: Cr(III) → Cr(II) and then Cr(II) → Cr(0). unsri.ac.id The precise potential is dependent on the solvent and electrolyte system used.

The oxidation of Cr(III) to higher oxidation states like Cr(IV) is generally less favorable and occurs at high positive potentials. In the presence of strong oxidizing agents, chromium(III) can be oxidized, often leading to the decomposition of the complex. researchgate.netresearchgate.net

Table 1: General Electrochemical Behavior of Cr(III) Complexes

| Redox Process | General Potential Range (vs. Ag/AgCl) | Notes |

|---|---|---|

| Cr(III) + e⁻ ⇌ Cr(II) | -0.5 V to -1.5 V | Highly dependent on ligand and solvent. |

| Cr(VI) + 3e⁻ → Cr(III) | +0.8 V to +1.0 V | Reduction of Cr(VI) is a common process. |

Note: The data in this table is generalized for Cr(III) complexes and may not be representative of chromium tris(benzoylacetate) specifically.

Electrophilic Substitution Reactions on β-Diketonate Ligands

The coordinated benzoylacetonate ligands in chromium tris(benzoylacetate) possess aromatic-like character in their chelate rings. The delocalized π-electron system of the β-diketonate ring makes the central γ-carbon atom susceptible to electrophilic attack. This reactivity is analogous to that of aromatic compounds like benzene.

While the complex as a whole is kinetically inert at the metal center, the ligands can undergo reactions such as nitration, halogenation, and formylation. These reactions proceed without the cleavage of the metal-ligand bonds.

A study on the nitration of the closely related tris(acetylacetonato)chromium(III), Cr(acac)₃, provides insight into this type of reaction. uchile.cl The nitration can be achieved using a mixture of copper(II) nitrate (B79036) and acetic anhydride. The reaction proceeds in a stepwise manner, allowing for the formation of mono-, di-, and tri-substituted products on the γ-carbon of the chelate rings.

Kinetic Data for Nitration of Tris(acetylacetonato)chromium(III) at 0°C

| Reaction Step | Rate Constant (k) in sec⁻¹ |

|---|---|

| Cr(acac)₃ → Cr(acac-NO₂) | k₁ = 4.7 x 10⁻³ |

Data from a study on tris(acetylacetonato)chromium(III), a related compound. uchile.cl

The reactivity of the chelate ring in chromium tris(benzoylacetate) towards electrophiles is expected to be similar to that of Cr(acac)₃. However, the presence of the phenyl group on the benzoylacetonate ligand may influence the reaction rates due to its electronic and steric effects. The phenyl group is electron-withdrawing compared to the methyl group in acetylacetonate (B107027), which might slightly deactivate the chelate ring towards electrophilic attack.

Photochemical Reaction Mechanisms and Excited State Dynamics

The photochemistry of chromium(III) complexes, including chromium tris(benzoylacetate), is characterized by reactions that often proceed through different pathways than their thermal counterparts. Upon absorption of light, the complex is promoted to an excited electronic state. For octahedral Cr(III) complexes, the ground state is a quartet state (⁴A₂g). Excitation typically leads to higher energy quartet states (⁴T₂g and ⁴T₁g).

From these excited quartet states, the complex can undergo several processes:

Fluorescence: Radiative decay back to the ground state (generally inefficient for Cr(III) complexes).

Non-radiative decay: Deactivation back to the ground state through vibrational relaxation.

Intersystem crossing (ISC): Transition to a lower-energy doublet excited state (²E g).

The doublet state (²E g) is often relatively long-lived and is responsible for the characteristic phosphorescence observed in many chromium(III) complexes at low temperatures. purdue.edu The photochemical reactions of Cr(III) complexes, such as ligand substitution (photoaquation or photoanation), often originate from both the lowest excited quartet state and the doublet state. researchgate.netkuleuven.be

The excited state dynamics involve a complex interplay between these quartet and doublet states. The energy gap between the lowest quartet (⁴T₂g) and doublet (²E g) states is a critical factor in determining the photochemical and photophysical properties. A smaller energy gap can facilitate back-intersystem crossing from the doublet to the quartet state, which can then undergo non-radiative decay or reaction.

Catalytic Applications and Mechanistic Understanding of Chromium Tris Benzoylacetate

Role as a Precursor in Polymerization Catalysis

Chromium tris(benzoylacetate) serves as a valuable precursor in the field of polymerization catalysis, particularly for olefins. Its effectiveness is often realized upon activation with a suitable co-catalyst, leading to the formation of highly active species for both the oligomerization and polymerization of these monomers.

Olefin Oligomerization and Polymerization Processes

Chromium-based catalysts have long been central to the industrial production of polyolefins. researchgate.netgoogle.comuu.nl While the classic Phillips catalyst relies on chromium oxide on a silica (B1680970) support, homogenous and single-site chromium catalysts have been extensively developed to achieve better control over the polymer's molecular weight and structure. researchgate.netuu.nl In this context, chromium(III) complexes, including those with acetylacetonate (B107027) and related β-diketonate ligands like benzoylacetate, are utilized as catalyst precursors. ontosight.aiontosight.aigoogle.com

When activated, these chromium(III) precursors can catalyze the oligomerization of ethylene (B1197577) to produce linear alpha-olefins, such as 1-hexene (B165129) and 1-octene, which are important co-monomers in the production of linear low-density polyethylene (B3416737) (LLDPE). conscientiabeam.comgoogle.com The selectivity towards specific oligomers can be influenced by the ligand environment of the chromium center and the reaction conditions. conscientiabeam.com Beyond oligomerization, these systems can also facilitate the polymerization of ethylene to produce high-density polyethylene (HDPE). researchgate.netnih.gov The nature of the ligand and the activation method play a crucial role in determining whether the catalyst favors oligomerization or polymerization. conscientiabeam.com

The general catalytic cycle is believed to involve the reduction of the Cr(III) precursor to a lower oxidation state, often Cr(II) or Cr(I), which is the active species in the catalytic process. researchgate.net The mechanism of chain growth is generally accepted to follow the Cossee-Arlman mechanism, involving the insertion of the olefin monomer into a chromium-alkyl bond. nih.gov

Activation Strategies (e.g., using MMAO)

The activation of chromium tris(benzoylacetate) and related Cr(III) precursors is a critical step in generating the catalytically active species. A commonly employed and highly effective activator is modified methylaluminoxane (B55162) (MMAO). conscientiabeam.comgoogle.com MMAO is a type of aluminoxane, an organoaluminum compound, that acts as a co-catalyst.

The role of MMAO is multifaceted. It is believed to alkylate the chromium center, replacing one or more of the benzoylacetate ligands with an alkyl group. Subsequently, it can abstract another ligand to generate a cationic, coordinatively unsaturated chromium species. This resulting species is highly electrophilic and thus very reactive towards olefin insertion. The use of MMAO has been shown to lead to high catalytic activities for both ethylene oligomerization and polymerization with various chromium(III) complexes. conscientiabeam.comgoogle.com The molar ratio of the aluminum co-catalyst to the chromium precursor (Al/Cr ratio) is a key parameter that significantly influences the catalytic activity and the properties of the resulting polymer or oligomer distribution. conscientiabeam.com

Catalysis in Organic Transformations

Beyond polymerization, chromium tris(benzoylacetate) and related chromium complexes exhibit catalytic activity in a range of organic transformations, including oxidation reactions and the chemical fixation of carbon dioxide.

Oxidation Reactions (e.g., alcohols, indene)

Chromium(VI) reagents are well-known oxidants in organic chemistry. libretexts.orgyoutube.comucr.edu However, chromium(III) complexes, in the presence of a suitable terminal oxidant, can act as catalysts for oxidation reactions. Chromium(III) acetylacetonate, a closely related compound to chromium tris(benzoylacetate), has been reported to catalyze the oxidation of alcohols. ontosight.ai The catalytic cycle is thought to involve the oxidation of the Cr(III) center to a higher oxidation state, such as Cr(V)=O, by the terminal oxidant. This high-valent chromium-oxo species is a powerful oxidizing agent that can then oxidize the substrate (e.g., an alcohol to an aldehyde or ketone), regenerating the Cr(III) catalyst. acs.org

The chemoselectivity of these catalytic systems is a significant advantage. For instance, primary alcohols can be selectively oxidized to aldehydes with minimal over-oxidation to carboxylic acids, a common issue with stoichiometric chromium(VI) reagents. researchgate.netyoutube.com The oxidation of allylic and benzylic alcohols is often more facile. acs.org While specific studies focusing solely on chromium tris(benzoylacetate) for indene (B144670) oxidation are not prevalent, the general reactivity of chromium catalysts in oxidizing C-H bonds suggests potential applicability.

Table of Oxidation Reactions Catalyzed by Chromium Complexes

| Substrate | Product | Catalyst System | Comments | Reference |

| Primary Alcohols | Aldehydes | (salen)Cr(III) complex / Iodosobenzene | Chemoselective oxidation. | acs.org |

| Secondary Alcohols | Ketones | (salen)Cr(III) complex / Iodosobenzene | Good to excellent yields. | acs.org |

| Primary Alcohols | Aldehydes | Pyridinium chlorochromate (PCC) | Mild and selective oxidation. | wikipedia.org |

| Secondary Alcohols | Ketones | Pyridinium chlorochromate (PCC) | Widely used reagent. | wikipedia.org |

| Primary Alcohols | Carboxylic Acids | Chromic Acid (Jones Reagent) | Strong oxidizing conditions. | libretexts.orgucr.edu |

CO2 Reduction and Fixation Reactions

The utilization of carbon dioxide (CO2) as a C1 building block is a significant area of research aimed at sustainable chemistry. Chromium complexes have emerged as effective catalysts for the chemical fixation of CO2, particularly in its reaction with epoxides to form cyclic carbonates. d-nb.infosci-hub.sefrontiersin.org This transformation is 100% atom-economical and yields valuable products used as polar aprotic solvents and intermediates for polymers. sci-hub.se

Chromium(III) salen and salophen-type complexes, in combination with a co-catalyst such as a quaternary ammonium (B1175870) salt, have shown high activity and selectivity for the cycloaddition of CO2 to a variety of epoxides. d-nb.infofrontiersin.orgfrontiersin.org The mechanism is believed to involve the activation of the epoxide by the Lewis acidic chromium center, making it more susceptible to nucleophilic attack by the co-catalyst (e.g., a halide anion). This ring-opens the epoxide, and the resulting alkoxide then reacts with CO2. Subsequent intramolecular cyclization releases the cyclic carbonate and regenerates the catalyst. researchgate.net

While direct studies on chromium tris(benzoylacetate) for this specific reaction are limited in the provided search results, the fundamental principles of Lewis acidity and the ability to coordinate epoxides are inherent to chromium(III) centers. Furthermore, recent research has demonstrated the potential of chromium complexes in the catalytic transfer hydrogenation of CO2 to methanol, highlighting the expanding scope of chromium catalysis in CO2 reduction. nih.gov

Heterogenization and Supported Catalytic Systems

While homogeneous catalysts, like chromium tris(benzoylacetate) activated in solution, offer high activity and selectivity, their separation from the reaction products can be challenging. To address this, significant research has focused on the heterogenization of these molecular catalysts by immobilizing them onto solid supports. doi.orgrsc.org This approach combines the advantages of homogeneous catalysis (well-defined active sites) with the practical benefits of heterogeneous catalysis (easy separation and reusability). doi.orgrsc.org

Common supports for chromium catalysts include silica, alumina, and more recently, metal-organic frameworks (MOFs). uu.nldoi.org For polymerization catalysis, supporting chromium complexes on materials like silica is a well-established strategy in industrial processes like the Phillips process. google.comuu.nl The support not only facilitates catalyst recovery but can also influence the catalytic activity and the morphology of the resulting polymer. doi.org

In the context of organic transformations, chromium-salophen complexes have been successfully grafted onto mesoporous silica (SBA-15). frontiersin.orgfrontiersin.org These supported catalysts have demonstrated excellent activity as co-catalysts in the cycloaddition of CO2 to epoxides and could be reused multiple times without a significant loss of performance. frontiersin.orgfrontiersin.org The heterogenization is typically achieved by modifying the molecular complex with a functional group that can form a covalent bond with the support material. frontiersin.orgfrontiersin.org This strategy of creating supported catalytic systems is crucial for developing more sustainable and economically viable chemical processes. rsc.org

Active Species Identification and Catalytic Cycle Elucidation